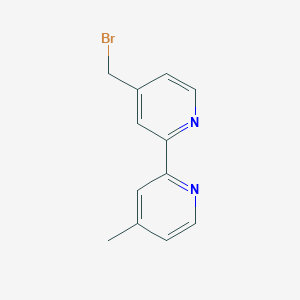
3-Fluoro-4-thiomorpholinoaniline
Vue d'ensemble
Description
3-Fluoro-4-thiomorpholinoaniline is a useful research compound. Its molecular formula is C10H13FN2S and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments antibiotiques
3-Fluoro-4-thiomorpholinoaniline: est un intermédiaire clé dans la synthèse du médicament antibiotique linezolid . Le linezolid est utilisé pour traiter les infections causées par des bactéries Gram-positives résistantes à d'autres antibiotiques. Le rôle du composé dans le développement des sulfamides et des carbamates, qui présentent une activité antimicrobienne, est crucial pour élargir l'arsenal de médicaments dans la lutte contre les souches bactériennes résistantes.
Applications agricoles
En agriculture, les dérivés de la this compound ont un potentiel en tant qu'agents antimicrobiens . Ces composés pourraient être utilisés pour protéger les cultures contre les agents pathogènes bactériens et fongiques, réduisant ainsi les pertes de récoltes et améliorant la sécurité alimentaire.
Chimie industrielle
Le composé sert de bloc de construction dans la synthèse de divers produits chimiques industriels . Ses dérivés sont utilisés dans la production de colorants, de pigments et d'autres matériaux qui nécessitent des structures moléculaires spécifiques pour leurs propriétés.
Sciences de l'environnement
En sciences de l'environnement, la this compound et ses dérivés pourraient être étudiés pour leur rôle dans les processus de biorémediation . Comprendre comment ces composés interagissent avec les polluants environnementaux pourrait conduire au développement de méthodes pour atténuer l'impact des déchets industriels.
Science des matériaux
Ce composé est également important en science des matériaux, où il peut être utilisé pour créer des matériaux fluorescents pour des applications de détection et d'imagerie biologique . Ses propriétés pourraient être exploitées pour développer de nouveaux matériaux présentant des caractéristiques optiques spécifiques.
Chimie analytique
En chimie analytique, la this compound a des applications potentielles dans la détection et la spectroscopie par fluorescence . Elle pourrait être utilisée pour développer de nouvelles méthodes de détection et de quantification de diverses substances, améliorant ainsi la sensibilité et la spécificité des techniques analytiques.
Biochimie
Les dérivés du composé sont prometteurs dans la recherche biochimique , en particulier dans l'étude des interactions enzyme-substrat et des voies métaboliques. Cela pourrait conduire à une meilleure compréhension des processus biologiques au niveau moléculaire.
Pharmacologie
Enfin, en pharmacologie, la this compound est un précurseur dans la synthèse de composés présentant des propriétés antibactériennes potentielles . La recherche dans ce domaine pourrait conduire au développement de nouveaux médicaments pour traiter une variété d'infections bactériennes.
Mécanisme D'action
Target of Action
The primary target of 3-Fluoro-4-thiomorpholinoaniline is the topoisomerase II gyrase A . This enzyme plays a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA. The compound interacts with this enzyme, thereby affecting its function.
Mode of Action
This compound interacts with its target through molecular docking . It forms hydrogen bonds with the surrounding amino acids at the active site of the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in DNA topology and affecting the processes of DNA replication, transcription, and repair.
Biochemical Pathways
This interference can disrupt these processes, leading to downstream effects such as inhibition of bacterial growth .
Result of Action
The interaction of this compound with topoisomerase II gyrase A results in the disruption of DNA processes, leading to the inhibition of bacterial growth . This makes the compound a potential candidate for antimicrobial therapy.
Safety and Hazards
The safety data sheet advises not to breathe dust/fume/gas/mist/vapors/spray. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, protective clothing, eye protection, and face protection is advised. It is also recommended to keep away from heat, sparks, open flames, and hot surfaces .
Orientations Futures
The antimicrobial potency of title products was examined by the screening of growth of zone of inhibition against four bacteria and four fungi, and minimum inhibitory concentration (MIC) was also determined . Most of the compounds showed good to potent antimicrobial activity . The whole biological activity results revealed that the sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives . This suggests that these compounds could be further explored for their potential as antimicrobial agents.
Analyse Biochimique
Biochemical Properties
3-Fluoro-4-thiomorpholinoaniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with topoisomerase II gyrase A, forming hydrogen bonds with amino acids at the active site . These interactions suggest that this compound may act as an inhibitor or modulator of enzyme activity, potentially influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active site of topoisomerase II gyrase A, inhibiting its activity . This inhibition can lead to changes in DNA topology, affecting gene expression and cellular processes. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions.
Propriétés
IUPAC Name |
3-fluoro-4-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJVQLPRBNUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445377 | |
| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237432-11-0 | |
| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
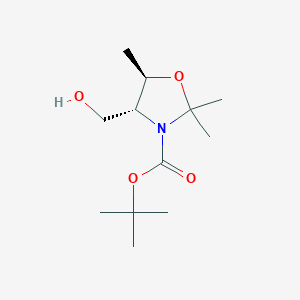
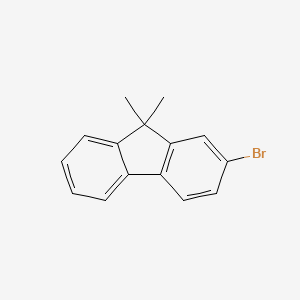

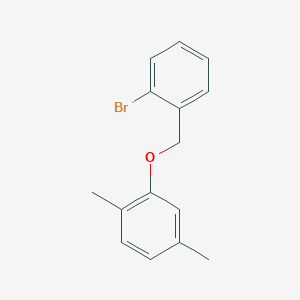

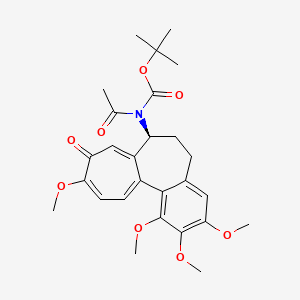
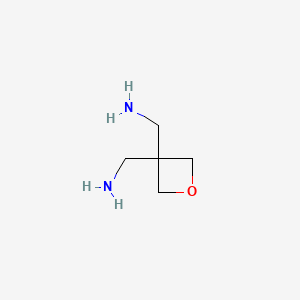
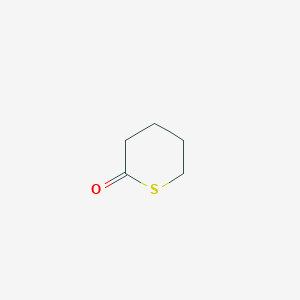

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)
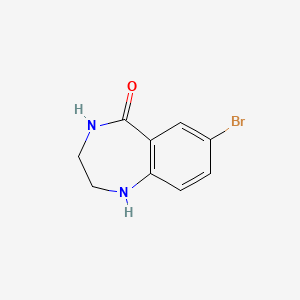
![1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile](/img/structure/B1278478.png)
